molecular formula C26H27ClO4 B4962982 9-[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B4962982
M. Wt: 438.9 g/mol
InChI Key: DCFTYIGRTLMJLM-UHFFFAOYSA-N
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Description

9-[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a xanthene core substituted with a chlorinated phenyl group and a prop-2-yn-1-yloxy moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde with 3,3,6,6-tetramethyl-1,2,3,4-tetrahydro-9H-xanthene-1,8(2H)-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the xanthene ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced xanthene derivatives.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted xanthene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the xanthene core and chlorinated phenyl group suggests possible applications in drug discovery, particularly in the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of 9-[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is largely dependent on its interaction with molecular targets. The compound may exert its effects through:

    Binding to specific receptors: The chlorinated phenyl group and xanthene core may interact with biological receptors, modulating their activity.

    Inhibition of enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

    Induction of oxidative stress: The compound’s ability to undergo redox reactions may result in the generation of reactive oxygen species (ROS), which can have various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride
  • 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide

Uniqueness

Compared to similar compounds, 9-[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione stands out due to its unique xanthene core structure. This structural feature imparts specific chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

9-(5-chloro-2-prop-2-ynoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClO4/c1-6-9-30-19-8-7-15(27)10-16(19)22-23-17(28)11-25(2,3)13-20(23)31-21-14-26(4,5)12-18(29)24(21)22/h1,7-8,10,22H,9,11-14H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFTYIGRTLMJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C=CC(=C4)Cl)OCC#C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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